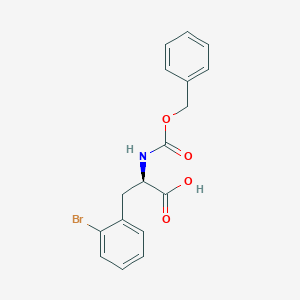

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, also known as R-2-benzyloxycarbonylamino-3-bromophenylpropanoic acid, is a compound of interest in the field of organic chemistry. It is a chiral molecule, meaning that it can exist in two forms that are mirror images of each other, and is used in various scientific research applications.

Scientific Research Applications

Synthesis Methods and Derivatives

- Synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone : This compound is utilized in the synthesis of various sulfone derivatives, showcasing its versatility in organic synthesis (Enders, Berg, & Jandeleit, 2003).

- Labeling of L-DOPS for Mammalian Metabolic Studies : An efficient method for carbon-14 labeling of L-DOPS, a norepinephrine precursor amino acid, involves the use of derivatives related to this compound (Kurosawa & Nishioka, 1996).

- Fluorescent Amino Acid Synthesis : The compound plays a role in the synthesis of fluorescent d-amino acids, which are useful in peptide synthesis and fluorescence studies (Maity, Honcharenko, & Strömberg, 2015).

Biochemical and Enzymatic Applications

- Tripeptide Derivative Assay : It is used in the creation of tripeptide derivatives for assaying certain enzymes, demonstrating its utility in enzymatic studies and pharmaceutical research (Svendsen, 2017).

Material Science and Organic Chemistry

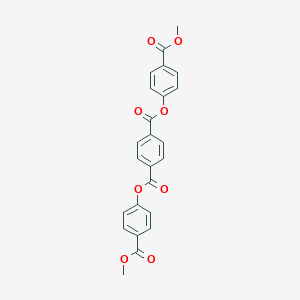

- Alternative to Phenolation in Polybenzoxazine : The compound is explored as a building block in material science, particularly in the enhancement of reactivity of molecules for benzoxazine ring formation (Trejo-Machin et al., 2017).

- Preparation of Electrophilic Building Blocks : It is instrumental in preparing novel electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its importance in stereochemical applications (Zimmermann & Seebach, 1987).

Antibacterial and Antioxidant Properties

- Synthesis and Antibacterial Activity Evaluation : Derivatives of the compound have been synthesized and evaluated for antibacterial activities, showing potential in antimicrobial research (Pund et al., 2020).

- Antioxidant Activity in Conjugates : Its conjugates have been synthesized and evaluated for antioxidant and anti-inflammatory activities, indicating its potential in medicinal chemistry (Sahoo, Subudhi, & Swain, 2011).

Synthesis of Fluorinated Amino Acids

- Synthesis of Fluorinated l-Tyrosine : The compound is used in the asymmetric synthesis of fluorinated l-tyrosine, an important amino acid in neurochemistry (Monclus, Masson, & Luxen, 1995).

properties

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRUVLWVVBIRGJ-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624574 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123098-44-2 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-2-bromo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)

![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)

![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)